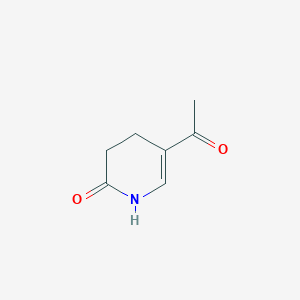

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

Description

Contextualization within the Dihydropyridinone Chemical Class

2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- belongs to the dihydropyridinone (DHPo) chemical class. Dihydropyridinones are N-heterocyclic compounds that are structural analogs of the well-known 1,4-dihydropyridines (1,4-DHPs). chemicalbook.com The defining feature of the 2(1H)-pyridinone series is a six-membered ring containing a nitrogen atom adjacent to a carbonyl group, with a single double bond within the ring. The "3,4-dihydro" designation indicates that the double bond is not between the third and fourth carbon atoms, resulting in a partially saturated ring system.

The dihydropyridinone framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological receptors with high affinity. chemicalbook.com This versatility has led to the development of numerous compounds with a wide range of biological activities. chemicalbook.com

Historical Development and Evolution of Related Pyridinone and Dihydropyridinone Scaffolds in Organic Chemistry

The history of pyridinone and dihydropyridinone scaffolds is intrinsically linked to the broader history of pyridine (B92270) chemistry. The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. While not directly producing pyridinones, the Hantzsch pyridine synthesis laid the groundwork for accessing a wide variety of substituted pyridines, which could then be further modified.

The synthesis of the 2-pyridone ring itself has been a subject of interest for many decades, with various methods being developed for its construction. researchgate.net These methods often involve the cyclization of open-chain precursors. The development of multicomponent reactions has been particularly significant for the synthesis of dihydropyridinone derivatives. chemicalbook.com These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, which is highly efficient. For instance, the synthesis of 4-aryl substituted 5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones is often achieved through a multicomponent reaction involving an aldehyde, a β-ketoester, and a source of ammonia (B1221849). mdpi.com

The evolution of synthetic methodologies has allowed for the creation of a vast library of pyridinone and dihydropyridinone derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies in drug discovery. frontiersin.orgnih.gov

Unique Structural Features and Chemical Environment of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

The specific structure of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- imparts a unique chemical environment that influences its reactivity and potential interactions. The key structural features include:

The Dihydropyridinone Core: This provides a rigid scaffold with a lactam functionality (a cyclic amide). The nitrogen atom of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

The 5-acetyl Group: The acetyl group at the 5-position is a significant feature. The carbonyl group of the acetyl moiety is a strong electron-withdrawing group, which will influence the electron density of the dihydropyridinone ring. It also provides an additional site for chemical modification.

The 3,4-dihydro Feature: The saturated bond between carbons 3 and 4 introduces a degree of conformational flexibility to the ring that is not present in the fully aromatic pyridinone.

Based on spectroscopic data from related compounds, the following characteristics can be anticipated for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-:

| Spectroscopic Technique | Anticipated Features |

| ¹H NMR | Signals for the protons on the dihydropyridinone ring, including characteristic shifts for the protons at positions 3, 4, and 6. A singlet for the methyl protons of the acetyl group would also be expected. |

| ¹³C NMR | Resonances for the carbonyl carbons of both the pyridinone ring and the acetyl group. Signals for the sp² and sp³ hybridized carbons of the ring would also be present. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the lactam, and the C=O stretching of the acetyl ketone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Overview of Key Research Avenues Explored for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- and its Derivatives

While specific research on 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is not extensively documented in publicly available literature, research on analogous dihydropyridinone structures suggests several potential avenues of investigation:

Medicinal Chemistry: Given the broad biological activities of the dihydropyridinone class, a primary research avenue would be the synthesis and biological evaluation of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- and its derivatives for various therapeutic targets. frontiersin.orgnih.gov The acetyl group could be a key pharmacophoric feature or a handle for further derivatization.

Synthetic Methodology: The development of novel and efficient synthetic routes to 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- would be a valuable contribution to organic chemistry. This could involve the exploration of new catalytic systems or multicomponent reactions.

Chemical Biology: Derivatives of this compound could be used as chemical probes to study biological processes. For example, fluorescently labeled derivatives could be synthesized for use in cellular imaging.

Materials Science: Pyridinone-based structures have been investigated for their potential in materials science, for example, as components of polymers or functional dyes. The specific substitution pattern of this compound could lead to interesting photophysical properties.

Scope and Objectives of Academic Research Focused on This Compound

The primary objective of academic research focusing on 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- would likely be to explore its fundamental chemical properties and to unlock its potential for various applications. The scope of such research would encompass:

Synthesis and Characterization: The initial focus would be on the development of a reliable and scalable synthesis of the target compound. This would be followed by a thorough characterization of its structural and physicochemical properties using a range of analytical techniques.

Exploration of Reactivity: A systematic study of the reactivity of the compound would be undertaken. This would involve investigating the chemical transformations of the dihydropyridinone core and the acetyl group to understand how the molecule can be modified to generate a library of derivatives.

Investigation of Biological Activity: A key objective would be to screen the compound and its derivatives for biological activity against a panel of relevant targets. This could include assays for anticancer, antimicrobial, or anti-inflammatory activity, among others.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the compound and evaluating the biological activity of the resulting derivatives, researchers could establish SARs. This would provide valuable insights into the molecular features that are important for a particular biological effect and guide the design of more potent and selective compounds.

Structure

3D Structure

Properties

CAS No. |

61892-76-0 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

5-acetyl-3,4-dihydro-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5(9)6-2-3-7(10)8-4-6/h4H,2-3H2,1H3,(H,8,10) |

InChI Key |

GDQHUMKFNAAPAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC(=O)CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Pyridinone, 5 Acetyl 3,4 Dihydro

Retrosynthetic Strategies Applied to the 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, several logical disconnections can be proposed based on established chemical transformations.

A primary retrosynthetic disconnection involves the C-N and C-C bonds of the dihydropyridinone ring, suggesting a multicomponent reaction approach. This strategy is highly convergent and efficient. For instance, a Hantzsch-type condensation or a related multicomponent reaction could assemble the core structure from simple precursors. organic-chemistry.orgwikipedia.org This would involve disconnecting the molecule into an enamine or enaminone precursor, an aldehyde, and a β-ketoester or a related active methylene (B1212753) compound.

Another key disconnection is at the C5-acetyl bond. This suggests that the acetyl group could be introduced onto a pre-formed dihydropyridinone ring via an acylation reaction. Alternatively, the acetyl group could be incorporated into one of the starting materials for a cyclization reaction.

Finally, functional group interconversion (FGI) offers additional retrosynthetic pathways. For example, the acetyl group could be derived from the oxidation of a corresponding ethyl group or the hydrolysis of a nitrile followed by reaction with an organometallic reagent.

| Disconnection Approach | Precursors | Forward Reaction Type |

| Multicomponent Cyclization | Aldehyde, β-ketoester (or acetylacetone), Ammonia (B1221849)/Ammonium (B1175870) Acetate | Hantzsch Dihydropyridine (B1217469) Synthesis |

| Acylation of Pre-formed Ring | 5-unsubstituted 3,4-dihydro-2(1H)-pyridinone, Acetylating Agent | Friedel-Crafts Acylation or similar |

| Functional Group Interconversion | 5-cyano-3,4-dihydro-2(1H)-pyridinone | Grignard Reaction followed by hydrolysis |

Classical and Contemporary Approaches to the Construction of the Dihydropyridinone Core

The synthesis of the 3,4-dihydropyridin-2(1H)-one core is a well-established area of organic synthesis, with numerous methods available.

Multicomponent reactions (MCRs) are a cornerstone for the synthesis of dihydropyridinone scaffolds due to their efficiency and atom economy. The Hantzsch dihydropyridine synthesis, traditionally used for 1,4-dihydropyridines, can be adapted to produce 3,4-dihydro-2(1H)-pyridones. organic-chemistry.orgwikipedia.org This typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. To obtain the desired 5-acetyl substitution, acetylacetone (B45752) can be used as the 1,3-dicarbonyl component. mdpi.com

A plausible reaction scheme for the formation of a 5-acetyl-dihydropyridinone derivative via a Hantzsch-type reaction is as follows:

An aldehyde condenses with a β-aminocrotonate (formed in situ from a β-ketoester and ammonia) to form a Michael acceptor.

A second molecule of the β-ketoester (in this case, acetylacetone) adds to the Michael acceptor.

Intramolecular cyclization and dehydration then yield the dihydropyridinone ring.

Recent advancements in this area include the use of microwave irradiation and various catalysts to improve reaction times and yields. nih.govnih.gov For instance, ceric ammonium nitrate (B79036) (CAN) has been shown to be an effective catalyst for the Hantzsch reaction under solvent-free conditions. nih.gov

Another powerful approach involves the cascade aza-Michael addition-cyclization of appropriate substrates. frontiersin.orgnih.gov This strategy can provide rapid access to the dihydropyridinone core with a high degree of control over the substitution pattern.

The pyridinone moiety can also be accessed through the transformation of other heterocyclic systems. For example, the oxidation of a corresponding dihydropyridine could, in principle, lead to the desired pyridone. However, for the synthesis of a 3,4-dihydropyridinone, this would require selective oxidation, which can be challenging.

A more common approach involves the cyclization of acyclic precursors where the lactam functionality is formed in the key ring-closing step. For instance, the intramolecular condensation of a δ-amino-α,β-unsaturated ester could yield the dihydropyridinone ring.

Targeted Synthesis of the 5-acetyl-3,4-dihydro- Substitution Pattern

The introduction of the acetyl group at the C5 position is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating the acetyl group into one of the starting materials for the cyclization or by acylating a pre-formed dihydropyridinone ring.

As mentioned, the most direct way to incorporate the 5-acetyl group is to use acetylacetone as the 1,3-dicarbonyl component in a multicomponent reaction. mdpi.com This approach has been successfully employed in the synthesis of the analogous 5-acetyl-3,4-dihydropyrimidin-2(1H)-one. researchgate.net The reaction of an aldehyde, acetylacetone, and urea (B33335) (or ammonia for the pyridinone) under acidic conditions can directly provide the desired 5-acetyl substituted heterocycle.

Alternatively, if a 5-unsubstituted 3,4-dihydro-2(1H)-pyridinone is available, direct acylation could be explored. Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic and some heterocyclic rings. However, the reactivity of the dihydropyridinone ring towards electrophilic substitution at C5 would need to be considered, and harsh Lewis acidic conditions might not be compatible with the lactam functionality. Milder acylation conditions might be required.

The 3,4-dihydro-2(1H)-pyridinone scaffold often contains a stereocenter at the C4 position, and the synthesis of enantiomerically pure compounds is of great interest. While specific stereoselective syntheses for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- are not extensively documented, general strategies for the asymmetric synthesis of dihydropyridinones can be applied.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral phosphoric acids or chiral amines can be used to catalyze the asymmetric Hantzsch reaction or related multicomponent reactions, leading to the formation of enantioenriched dihydropyridinones. nih.gov

Enzymatic resolutions have also been employed to separate enantiomers of dihydropyridinone derivatives. For example, lipases can be used for the kinetic resolution of racemic esters of dihydropyridinone carboxylic acids. nih.gov

Catalyst-Mediated Synthetic Routes

Catalysis is central to the efficient construction of the dihydropyridinone core. Both transition metals and small organic molecules have been effectively employed to facilitate the necessary bond formations, often through multicomponent reactions that construct the heterocyclic ring in a single step.

Transition metal catalysts are widely utilized for the synthesis of related heterocyclic structures like dihydropyrimidinones (DHPMs) and dihydropyridines, and these methods are adaptable for dihydropyridinone synthesis. These catalysts typically function as Lewis acids, activating substrates to facilitate cyclocondensation reactions. A variety of metal catalysts, including those based on copper, iron, zirconium, and molybdenum, have proven effective. bcrec.iddergipark.org.tr For instance, a one-pot synthesis of a structurally similar compound, 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One, was achieved using a magnetically recoverable nickel-substituted nano ferro-spinel catalyst, highlighting the utility of heterogeneous catalysts. researchgate.net

The general approach for synthesizing the 3,4-dihydro-2(1H)-pyridinone core often involves a multicomponent reaction analogous to the Hantzsch pyridine (B92270) synthesis or Biginelli reaction. In the context of 5-acetyl-3,4-dihydro-2(1H)-pyridinone, this would typically involve the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (such as ammonium acetate). Transition metal catalysts enhance the efficiency and yield of these transformations under milder conditions. Recent developments have also explored novel catalyst systems like copper-catalyzed heteroannelation and iron-catalyzed radical coupling for constructing related N-heterocycles, which could offer new pathways for pyridinone synthesis. researchgate.net

The table below summarizes various transition metal catalysts used in the synthesis of related dihydropyrimidinone compounds, which are structurally analogous and share similar synthetic strategies.

Table 1: Transition Metal Catalysts in Dihydropyrimidinone Synthesis

| Catalyst | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Cupric Chloride (CuCl₂) | Reflux | Often high yields | dergipark.org.tr |

| Zirconium (IV) Chloride (ZrCl₄) | Mild conditions | Good to excellent yields | dergipark.org.tr |

| Supported Molybdenum Oxide (MoO₃/SiO₂) | Solvent-free | High yields | bcrec.id |

| Cd-based Covalent Organic Framework | Solvent-free, 110 °C | High yields (up to 98%) | chemmethod.com |

| Nickel Substituted Nano Ferro-Spinel | One-pot synthesis | Good yields (~70%) | researchgate.net |

The 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- structure possesses a stereocenter at the C4 position, making asymmetric synthesis a topic of significant interest. Organocatalysis has emerged as a powerful tool for constructing chiral molecules, avoiding the use of metal catalysts. youtube.com Chiral amines, amino acids (like L-proline), and their derivatives are commonly used to catalyze enantioselective reactions.

For the synthesis of chiral dihydropyridines and related heterocycles, organocatalysts derived from cinchona alkaloids and quinine (B1679958) have been shown to be effective. nih.govnih.gov These catalysts can facilitate key bond-forming steps, such as Michael additions, in a highly stereoselective manner. nih.govnih.gov For instance, a quinine-derived squaramide has been used to catalyze a triple-domino reaction to provide tetrahydropyridines with excellent enantioselectivity. nih.gov Similarly, the addition of C(1)-ammonium enolates to pyridinium (B92312) salts, catalyzed by isothiourea catalysts, represents another organocatalytic approach to creating enantioenriched 1,4-dihydropyridines. rsc.org These methodologies offer a viable pathway to the enantioselective synthesis of 5-acetyl-3,4-dihydro-2(1H)-pyridinone, allowing for the controlled formation of a specific enantiomer.

Sustainable and Green Chemistry Aspects in the Synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on minimizing waste, reducing energy consumption, and avoiding hazardous substances. chemmethod.com The synthesis of dihydropyridinones is well-suited to the principles of green chemistry, particularly through the use of solvent-free reactions and processes with high atom economy.

One of the most significant advances in the green synthesis of dihydropyridinone and dihydropyrimidinone derivatives is the implementation of solvent-free reaction conditions. ijpsr.com Organic solvents are a major contributor to chemical waste, and their elimination simplifies purification, reduces environmental impact, and can lower costs.

These reactions are often conducted by heating a mixture of the neat reactants, sometimes in the presence of a solid-supported or heterogeneous catalyst. rsc.org Energy sources such as conventional heating, microwave irradiation, or infrared irradiation can be employed to promote the reaction. mdpi.comnih.gov A green approach for the synthesis of 4-aryl substituted-3,4-dihydro-2(1H)-pyridones has been developed using infrared irradiation in the absence of a solvent, achieving moderate to good yields in a reasonable time frame. mdpi.com The use of reusable heterogeneous catalysts, such as heteropolyacids on clay or zeolite supports, is particularly advantageous in solvent-free systems, as the catalyst can be easily recovered and reused for multiple cycles. ichem.mdresearchgate.net

Table 2: Examples of Solvent-Free Synthesis for Dihydropyrimidinones/Dihydropyridinones

| Catalyst/Method | Energy Source | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Infrared Irradiation | Infrared Lamp | 3 hours | 50-75% | mdpi.com |

| Brønsted Acidic Ionic Liquid | Heating (90 °C) | 30 minutes | Good to excellent | nih.gov |

| Heteropolyacid-Clay (HPA-Clay) | Heating | Reduced times | Excellent yields | ichem.md |

| SO₃H@imineZCMNPs (Magnetic Nanocatalyst) | Heating (90 °C) | 10-15 minutes | 85-98% | rsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemrxiv.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

Multicomponent reactions (MCRs), which are commonly used to synthesize the dihydropyridinone core, are excellent examples of atom-economical processes. In a typical three-component synthesis of 5-acetyl-3,4-dihydro-2(1H)-pyridinone from an aldehyde, ethyl acetoacetate, and ammonium acetate, the primary byproduct is water (and ethanol (B145695) from the ester). This type of condensation reaction incorporates the vast majority of the atoms from the starting materials into the final heterocyclic product. Such reactions are vastly preferable to multi-step linear syntheses that often involve protecting groups and generate stoichiometric amounts of waste in each step. The efficiency of these reactions minimizes the generation of byproducts, aligning perfectly with the goals of green and sustainable chemistry.

Process Optimization and Scalability Studies in Laboratory and Pilot Settings

Translating a laboratory-scale synthesis to a pilot or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, several factors are critical for scalability.

Catalyst Selection and Recyclability: For large-scale production, heterogeneous catalysts are highly preferred over homogeneous ones. researchgate.net Catalysts like the nano ferro-spinel, heteropolyacids supported on clay, or magnetic nanoparticles can be easily separated from the reaction mixture by filtration or magnetic decantation and reused multiple times without a significant loss of activity. researchgate.netrsc.orgichem.md This recyclability drastically reduces catalyst cost and waste.

Reaction Conditions: Optimizing parameters such as temperature, reaction time, and catalyst loading is crucial. Solvent-free conditions are advantageous for scalability as they eliminate the need for large volumes of solvents and simplify product isolation. chemmethod.com Continuous flow synthesis offers a modern alternative to traditional batch processing, providing better control over reaction parameters, improved safety, and easier scalability. rsc.orgucla.edunih.gov A multi-objective Bayesian optimization platform has been successfully used to optimize the synthesis of pyridinium salts in a continuous flow system, simultaneously maximizing yield and production rate. rsc.orgnih.gov

Mechanistic Organic Chemistry of 2 1h Pyridinone, 5 Acetyl 3,4 Dihydro Transformations

Reactivity Profiles of the Dihydropyridinone Ring System under Various Conditions

The 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) core is a versatile scaffold in organic synthesis, serving as a precursor for a variety of more complex molecules. youtube.commasterorganicchemistry.com The reactivity of this ring system in 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is influenced by the presence of the electron-withdrawing acetyl group and the lactam functionality.

The dihydropyridinone ring can undergo oxidation to form the corresponding aromatic 2-pyridone. This transformation is a common reaction for this class of compounds, driven by the thermodynamic stability of the resulting aromatic system. youtube.com For instance, the electrochemical oxidation of similar 3,4-dihydro-2(1H)-pyridone derivatives has been reported to yield 2-pyridones. nih.gov

The presence of two electrophilic centers, the C4 position of the ring and the carbonyl carbon of the acetyl group, can lead to selectivity challenges in reactions with nucleophiles. researchgate.net The outcome of such reactions would likely be dependent on the nature of the nucleophile and the reaction conditions.

The general reactivity of the 3,4-DHPo ring system is summarized in the table below.

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Oxidizing agents (e.g., DDQ, MnO2), Electrochemical oxidation | Aromatic 2-pyridone |

| Nucleophilic Addition | Nucleophiles (e.g., organometallics, hydrides) | Addition to C4 or C6 |

| Halogenation | Halogenating agents (e.g., NBS) | Halogenated dihydropyridinone |

Reaction Mechanisms Involving the Acetyl Moiety (e.g., nucleophilic additions, condensations)

The acetyl group at the C5 position introduces a key electrophilic site and acidic α-protons, enabling a range of transformations.

Nucleophilic Additions: The carbonyl carbon of the acetyl group is susceptible to attack by nucleophiles. This can lead to the formation of alcohols upon reduction with agents like sodium borohydride, or to the addition of organometallic reagents such as Grignard or organolithium compounds to yield tertiary alcohols.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. A notable example from a closely related system is the condensation of 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones with hydrazine (B178648). This reaction proceeds through the formation of a pyrazole (B372694) ring, indicating the high reactivity of the acetyl group towards nucleophiles. researchgate.net This suggests that 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- could undergo similar cyclocondensation reactions with binucleophiles.

The probable mechanism for the reaction with hydrazine involves initial nucleophilic attack of the hydrazine on the acetyl carbonyl, followed by dehydration to form a hydrazone. Subsequent intramolecular cyclization and tautomerization would then lead to the pyrazole ring.

Tautomerism and Isomerization Pathways of the 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- Scaffold

Tautomerism is a significant aspect of the chemistry of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, with several potential tautomeric forms being accessible.

The presence of the acetyl group allows for keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, temperature, and the potential for intramolecular hydrogen bonding. libretexts.orgyoutube.comnih.gov

The enol form, 1-(3,4-dihydro-2-oxo-1H-pyridin-5-yl)ethen-1-ol, possesses a nucleophilic α-carbon and can react with electrophiles. The stability of the enol tautomer can be enhanced by conjugation with the dihydropyridinone ring. masterorganicchemistry.com The keto form is generally favored in simple carbonyl compounds. libretexts.org The solvent can play a crucial role, with polar aprotic solvents often favoring the keto form, while non-polar solvents may favor the enol form. nih.gov

The dihydropyridinone ring itself can also exhibit tautomerism, specifically lactam-lactim tautomerism, where the proton on the nitrogen can migrate to the carbonyl oxygen to form a 2-hydroxy-3,4-dihydropyridine derivative.

There is no direct evidence in the searched literature for ring-chain tautomerism in 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-. This type of tautomerism is more commonly observed in molecules like sugars. masterorganicchemistry.com For this particular scaffold, the stability of the six-membered ring makes ring-opening reactions less likely under normal conditions.

Acid-Base Equilibria and their Impact on Reaction Pathways

The acid-base properties of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- are crucial in determining its reactivity. The molecule possesses both acidic and basic sites.

The N-H proton of the lactam is weakly acidic. The α-protons of the acetyl group are also acidic and their removal leads to the formation of an enolate, which is a key intermediate in many reactions. The basicity of the carbonyl oxygen of the lactam and the acetyl group allows for protonation under acidic conditions.

The pH of the reaction medium can significantly influence the reaction pathways. In basic conditions, the formation of the enolate of the acetyl group is favored, promoting condensation reactions. In acidic conditions, the carbonyl groups can be protonated, which can activate them towards nucleophilic attack. The acidic character of related compounds used in the synthesis of dihydropyridinones, such as Meldrum's acid (pKa = 4.97) and β-keto-esters (pKa ≈ 11.0), provides a context for the expected acidity of the protons in the target molecule. mdpi.com

Radical Reactions and Oxidative/Reductive Transformations

Oxidative Transformations: As previously mentioned, the dihydropyridinone ring is susceptible to oxidation to the corresponding aromatic pyridone. youtube.comnih.gov This is a significant transformation that leads to a more stable, conjugated system.

Reductive Transformations: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce both the acetyl carbonyl and the lactam carbonyl. The reduction of a carbonyl to an alcohol has been observed in a related dihydropyran system. researchgate.net

The following table summarizes the potential oxidative and reductive transformations:

| Reaction Type | Reagent | Functional Group Transformed | Product Functional Group |

| Oxidation | DDQ, MnO2 | Dihydropyridinone ring | Pyridone ring |

| Reduction | NaBH4 | Acetyl carbonyl | Secondary alcohol |

| Reduction | LiAlH4 | Acetyl and Lactam carbonyls | Alcohol and Amine |

Photochemical and Electrochemical Behavior of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

The photochemical and electrochemical behavior of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is primarily dictated by the interplay of its constituent functional groups: the dihydropyridinone core and the acetyl substituent at the 5-position. While specific mechanistic studies on this exact molecule are not extensively documented, its reactivity can be inferred from research on analogous 3,4-dihydro-2(1H)-pyridone systems and related heterocyclic compounds.

Photochemical Behavior:

The photochemical reactivity of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is anticipated to involve transformations of the dihydropyridinone ring. A significant photochemical reaction reported for various substituted 3,4-dihydro-2-pyridones is their dehydrogenation to the corresponding 2-pyridones. rsc.org This process is typically achieved efficiently through the use of photo-induced electron transfer (PET) sensitizers in the presence of molecular oxygen. rsc.orgresearchgate.net Common sensitizers for this transformation include 9-cyanoanthracene, 9-cyanophenanthrene, and 1-cyanonaphthalene. rsc.org The mechanism of this photo-aromatization is believed to proceed via an electron transfer from the dihydropyridinone to the excited state of the sensitizer, followed by proton loss and subsequent oxidation by oxygen to yield the aromatic 2-pyridone.

Another potential, though less directly precedented, photochemical pathway for dihydropyridine (B1217469) derivatives is a 4-π electrocyclization. researchgate.netresearchgate.net This type of reaction has been observed for 1,2-dihydropyridines, leading to the formation of bicyclic azetidine (B1206935) derivatives. researchgate.net The likelihood of such a reaction for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- would depend on the specific substitution pattern and the irradiation conditions.

The acetyl group at the 5-position introduces another chromophore that could participate in photochemical reactions. However, the interplay between the acetyl group's photochemistry and that of the dihydropyridinone ring has not been specifically elucidated in the available literature.

Electrochemical Behavior:

The electrochemical behavior of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is expected to be characterized by the oxidation of the dihydropyridinone ring. Studies on a variety of substituted 3,4-dihydro-2(1H)-pyridones have shown that they undergo electrochemical oxidation to form the corresponding 2-pyridones. researchgate.net This transformation is generally an irreversible process involving the removal of two electrons and two protons. researchgate.net

The oxidation potentials for these transformations are influenced by the nature and position of substituents on the dihydropyridinone ring. researchgate.net While specific data for the 5-acetyl derivative is not available, the general mechanism is expected to hold. The oxidation likely proceeds through initial electron transfer from the dihydropyridinone, followed by deprotonation and a second electron transfer to yield the aromatic pyridone.

The electrochemical activity of pyridone derivatives can be significantly affected by the pH of the medium, particularly when proton-labile groups are present. mdpi.comresearchgate.net For instance, the presence of a hydroxyl group on the pyridone ring has been shown to be a key determinant of electrochemical activity. mdpi.comresearchgate.net

Below is a table summarizing the expected photochemical and electrochemical transformations of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- based on analogous systems.

| Transformation | Type | Reagents/Conditions | Expected Product | Mechanistic Notes |

| Dehydrogenation | Photochemical | PET Sensitizer (e.g., 9-cyanoanthracene), O₂, hv | 5-acetyl-2(1H)-pyridinone | Photo-induced electron transfer followed by oxidation. rsc.orgresearchgate.net |

| Oxidation | Electrochemical | Anodic potential | 5-acetyl-2(1H)-pyridinone | Irreversible two-electron, two-proton process. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- are not reported in available literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for elucidating the precise connectivity and spatial relationships within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A detailed analysis based on these techniques is not possible without experimental spectra.

Dynamic NMR for Conformational Exchange Studies

No studies on the conformational dynamics, such as ring-flipping or restricted rotation around single bonds, for this specific molecule have been published.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Molecular Interactions

While characteristic vibrational frequencies for the ketone, amide, and other functional groups present in the molecule can be estimated, specific experimental FTIR and Raman spectra have not been found. These would be necessary to provide precise peak positions and discuss potential intermolecular interactions like hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Exact Mass Determination and Fragmentation Pathway Elucidation

There is no available high-resolution mass spectrometry data to confirm the exact mass and elemental composition of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-. Furthermore, no tandem mass spectrometry (MS/MS) studies are available to detail its specific fragmentation pathways upon ionization, which is crucial for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination, Absolute Configuration, and Intermolecular Packing

The crystal structure of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has not been reported. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular packing arrangement is unavailable.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are studied)

As the parent compound is achiral, this section would only be relevant for chiral derivatives. No studies employing chiroptical spectroscopy on chiral derivatives of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- were found.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Mixture Analysis

The analysis of related pyridinone and dihydropyrimidinone structures is well-documented, providing a general framework for how such analyses would theoretically be approached. nih.govresearchgate.net However, due to the strict requirement to focus solely on 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, data from these related but structurally distinct molecules cannot be presented as representative.

For purity assessment of a novel or sparsely studied compound like 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, LC-MS would be the preferred method. A typical approach would involve developing a reversed-phase HPLC method capable of separating the target compound from potential starting materials, by-products, and degradation products. The mass spectrometer would then serve as a highly specific detector to confirm the identity of the main peak and any impurities based on their mass-to-charge ratio (m/z).

Similarly, GC-MS could be employed, potentially after a derivatization step to increase the volatility and thermal stability of the pyridinone structure. The resulting electron ionization (EI) mass spectra would provide a characteristic fragmentation pattern, or "fingerprint," useful for structural confirmation and identification of co-eluting impurities in a complex mixture.

Despite the logical application of these techniques, the absence of specific research data for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- (CAS Number: 61892-76-0) prevents the inclusion of detailed research findings or representative data tables for its analysis. guidechem.com Further research and publication in this specific area are needed to populate the scientific record with the relevant analytical methodologies.

Computational and Theoretical Chemistry Studies of 2 1h Pyridinone, 5 Acetyl 3,4 Dihydro

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-. The structure features a partially saturated dihydropyridinone ring, which significantly influences its electronic properties compared to its aromatic counterpart, 2-pyridone.

The presence of the C3-C4 single bond breaks the cyclic conjugation of the ring, rendering the dihydropyridinone system non-aromatic. The core electronic character is defined by the vinylogous amide system (O=C-C=C-N), which creates a delocalized π-system across these five atoms. The acetyl group at the C5 position acts as a π-electron withdrawing group, further influencing the electron distribution. DFT calculations on analogous systems, such as 3-cyano-2(1H)-pyridones, have been used to explore electronic structures and potential binding affinities. rsc.org

The stability of the molecule is determined by the interplay of the delocalized π-system and the strain of the non-planar ring. Key structural parameters, such as bond lengths and angles, can be accurately predicted by DFT methods, typically at the B3LYP/6-31G(d) level of theory or higher. researchgate.netnih.gov For instance, calculations on related 5-acetyl-dihydropyrimidinones reveal the expected bond localization in the saturated part of the ring and delocalization within the conjugated fragment. researchgate.net The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is of primary interest. The HOMO is typically localized over the electron-rich vinylogous amide portion, while the LUMO is distributed over the conjugated system, including the acetyl group's carbonyl, indicating the likely sites of electrophilic and nucleophilic attack, respectively.

Table 1: Representative Calculated Structural Parameters for a Related Acetyl-Substituted Heterocycle (5-acetyl-3,4-dihydropyrimidin-2(1H)-one) Note: Data is for a structurally similar dihydropyrimidinone, as specific published data for 5-acetyl-3,4-dihydro-2(1H)-pyridinone is not available. Calculations performed at the B3LYP/6-31++G* level.* researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=O | 1.234 | N1-C2-N3 | 116.5 |

| C2-N1 | 1.368 | C2-N3-C4 | 124.9 |

| C5-C(acetyl) | 1.485 | C5-C6-N1 | 122.1 |

| C(acetyl)=O | 1.227 | C4-C5-C(acetyl) | 120.5 |

| C4-C5 | 1.375 | O=C-CH3 (acetyl) | 121.8 |

Conformational Analysis and Potential Energy Surface Exploration using Molecular Mechanics and Dynamics Simulations

The 3,4-dihydropyridinone ring is not planar and can adopt several conformations. Theoretical studies on the closely related 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have shown that the ring typically adopts a twisted-boat or envelope conformation. researchgate.net In these conformations, substituents at the C4 position often prefer a pseudo-axial orientation to minimize steric hindrance. researchgate.net For 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, a similar conformational landscape is expected.

Conformational analysis using molecular mechanics (MM) or semi-empirical methods can efficiently map the low-energy conformations. nih.gov These studies typically involve systematic rotation around the key single bonds—notably the C5-C(acetyl) bond—to identify rotational isomers (rotamers) of the acetyl group. The potential energy surface (PES) can be explored to locate energy minima corresponding to stable conformers and the transition states that separate them.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. nih.govmdpi.com By simulating the motion of atoms under a given force field, MD can explore the accessible conformational space at a given temperature, revealing the flexibility of the ring and the rotational freedom of the acetyl group. nih.govyoutube.com These simulations can provide insights into the average molecular shape and the populations of different conformational states in solution, which are crucial for understanding its interactions with other molecules. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. rsc.orgnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, coupled with a suitable DFT functional (like B3LYP or WP04) and basis set, can provide chemical shift values that correlate well with experimental data, often with a mean absolute error of less than 0.2 ppm for ¹H and 1.5-2.0 ppm for ¹³C. comporgchem.comnih.gov For the title compound, calculations would predict characteristic signals for the protons on the saturated C3 and C4 positions, the olefinic C6 proton, and the distinct chemical environments of the acetyl and amide carbonyl carbons.

Vibrational Frequencies : Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to atomic positions (the Hessian matrix). rsc.orgopenmopac.net DFT calculations can predict the frequencies and intensities of the normal vibrational modes. youtube.com For 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, key predicted frequencies would include the N-H stretching vibration (typically ~3400-3500 cm⁻¹), two distinct C=O stretching vibrations for the amide and acetyl groups (expected around 1650-1710 cm⁻¹), and the C=C stretching vibration (~1600-1650 cm⁻¹).

UV-Vis Spectra : Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. faccts.demdpi.commedium.com The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to absorption intensity). youtube.com The conjugated system in the title compound, consisting of the vinylogous amide and the acetyl group, is expected to give rise to π → π* and n → π* electronic transitions. researchgate.net TD-DFT calculations can predict the λmax for these transitions, helping to interpret the experimental UV-Vis spectrum.

Elucidation of Reaction Mechanisms via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of 3,4-dihydro-2(1H)-pyridones often involves a multi-component reaction. nih.gov A plausible mechanism for such a synthesis can be modeled using DFT to map the entire reaction pathway. nih.gov

This involves:

Locating Stationary Points : The geometries of all reactants, intermediates, and products are optimized to find their minimum energy structures.

Transition State (TS) Searching : The geometry of the transition state for each elementary step (e.g., condensation, cyclization) is located. A TS is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the TS, which must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netnih.gov

Intrinsic Reaction Coordinate (IRC) Analysis : An IRC calculation is performed starting from the TS geometry. This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS correctly links the intended steps in the reaction mechanism. beilstein-journals.org

By calculating the relative energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics and selectivity.

Studies on Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

In the solid state, molecules of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. The most significant of these is the hydrogen bond. The N-H group of the amide is a strong hydrogen bond donor, while the amide carbonyl oxygen is a strong acceptor.

Crystal structure analyses of closely related compounds, such as 3-cyano-2(1H)-pyridones, reveal that the molecules typically form centrosymmetric dimers through a pair of strong N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. rsc.org This robust hydrogen-bonding pattern is a common feature in 2-pyridone and related lactam structures. nih.govmdpi.com

Table 2: Typical Hydrogen Bond Geometries in Related Pyridone Crystal Structures Note: Data derived from published crystal structures of analogous compounds. rsc.org

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H | H | O=C (amide) | ~0.86 | ~1.90 | ~2.75 | ~170 |

| C-H | H | O=C (amide) | ~0.97 | ~2.50 | ~3.40 | ~155 |

| C-H | H | O=C (acetyl) | ~0.97 | ~2.60 | ~3.50 | ~150 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of molecules with their physicochemical properties. mdpi.comresearchgate.net These models are expressed as an equation where a property (e.g., boiling point, solubility, partition coefficient) is a function of calculated molecular descriptors. nih.govnih.gov

For 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-, a QSPR model could be developed to predict key physicochemical parameters without the need for experimental measurement. The process involves:

Descriptor Calculation : A large number of molecular descriptors are calculated for a set of related molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical relationship between a subset of the most relevant descriptors and the property of interest.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For this specific molecule, descriptors related to polarity (dipole moment), hydrogen bonding capacity (number of donors/acceptors), and molecular size would likely be important for modeling properties like the octanol-water partition coefficient (logP) and aqueous solubility.

Synthesis and Exploration of Derivatives and Analogues of 2 1h Pyridinone, 5 Acetyl 3,4 Dihydro

Chemical Modifications at the Acetyl Moiety

The acetyl group at the C-5 position of the dihydropyridinone ring serves as a primary hub for chemical derivatization. Its carbonyl and methyl functionalities are amenable to a wide range of transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

Reduction, Oxidation, and Condensation Reactions

The transformation of the acetyl moiety is a key strategy for functionalization. The carbonyl group can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride, which can then be used in esterification or etherification reactions. While direct oxidation of the acetyl group is less common, oxidative cleavage can be performed under specific conditions.

Condensation reactions provide a powerful tool for building molecular complexity. For instance, analogous to reactions seen in related heterocyclic systems like 3,4-dihydropyrimidin-2(1H)-ones, the acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield α,β-unsaturated ketones (chalcones). researchgate.net These chalcones are valuable intermediates for further reactions, such as Michael additions or the formation of new heterocyclic rings like pyrazoles upon reaction with hydrazine (B178648). researchgate.net

Table 1: Examples of Condensation Reactions on Related Acetyl-Heterocycles

| Reactant 1 | Reactant 2 | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| 5-Acetyl-dihydropyrimidinone | Aromatic Aldehyde | Chalcone Analogue | Intermediate for pyrazole (B372694) synthesis | researchgate.net |

This table is generated based on reactions of analogous compounds and represents potential transformations for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-.

Introduction of Diverse Functionalities

Beyond simple transformations, the acetyl group is a gateway to introducing a wide variety of functionalities. The methyl part of the acetyl group can be halogenated, for instance with N-bromosuccinimide, to produce an α-halo ketone. This intermediate is a versatile precursor for nucleophilic substitution reactions, allowing the introduction of amines, thiols, and other nucleophiles to create aminoketones, thioketones, and related derivatives.

Furthermore, the acetyl group can participate in multicomponent reactions. Drawing parallels from the well-established Biginelli reaction, which produces dihydropyrimidinones, the acetyl pyridinone could potentially act as the β-dicarbonyl component in similar one-pot syntheses to generate more complex, fused heterocyclic systems. researchgate.netresearchgate.netnih.gov

Substitutions and Functionalizations on the Dihydropyridinone Ring System

The dihydropyridinone ring itself offers multiple sites for substitution and functionalization, enabling the tuning of the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution (if applicable)

Due to the 3,4-dihydro nature of the ring, the compound is not fully aromatic. Therefore, it does not typically undergo classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation, which require a highly electron-rich aromatic system. masterorganicchemistry.com However, the enamine-like character of the C5-C6 double bond could potentially react with certain strong electrophiles, although such reactivity is not widely documented for this specific scaffold.

Nucleophilic Substitution and Coupling Reactions

The dihydropyridinone ring is more amenable to nucleophilic reactions. The nitrogen atom of the lactam can be functionalized through N-alkylation or N-acylation reactions under basic conditions. researchgate.net This allows for the introduction of a wide range of substituents, which can influence the compound's solubility, stability, and biological interactions.

While the dihydropyridinone ring lacks a typical leaving group for classical nucleophilic aromatic substitution (SNAr), libretexts.org modern cross-coupling methodologies could be employed if a suitable handle, such as a halogen atom, were introduced onto the ring. For example, if a bromo- or iodo-substituted analogue were synthesized, it could potentially undergo Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The functionalization of related dihydropyridine (B1217469) systems often involves directed metalation followed by quenching with an electrophile. rsc.org

Formation of Fused Heterocyclic Systems Incorporating the Pyridinone Core

A significant area of exploration is the use of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- as a building block for the synthesis of fused heterocyclic systems. The presence of multiple reactive sites—the acetyl group, the N-H proton, and the double bond—allows for intramolecular or intermolecular cyclization reactions to construct bicyclic and polycyclic frameworks.

For example, the condensation of the acetyl group with a binucleophile like hydrazine or hydroxylamine (B1172632) can lead to the formation of a fused pyrazole or isoxazole (B147169) ring, respectively. researchgate.net Similarly, the reaction of the acetyl group's α-position with reagents like carbon disulfide can initiate a sequence leading to fused thiazole (B1198619) derivatives. The synthesis of fused systems is a common strategy in medicinal chemistry to create rigid scaffolds with well-defined three-dimensional shapes, which can enhance binding affinity to biological targets. uobaghdad.edu.iqmdpi.comuobaghdad.edu.iq

Table 2: Potential Fused Heterocyclic Systems from 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

| Annulating Reagent | Fused Ring System | Reaction Type |

|---|---|---|

| Hydrazine | Pyrazolo[c]pyridinone | Condensation/Cyclization |

| Hydroxylamine | Isoxazolo[c]pyridinone | Condensation/Cyclization |

| Guanidine | Pyrimido[c]pyridinone | Condensation/Cyclization |

This table outlines hypothetical, yet chemically plausible, routes to fused systems based on established reactivity patterns of the functional groups present in the title compound.

The continued investigation into the reactivity and synthetic potential of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- promises to yield novel compounds with tailored properties for a variety of scientific applications.

Synthesis of Polymeric and Oligomeric Structures Containing 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- Units

The incorporation of heterocyclic moieties like 2(1H)-pyridinone, 5-acetyl-3,4-dihydro- into polymeric and oligomeric structures is an area of growing interest, driven by the potential for novel materials with unique electronic, optical, or therapeutic properties. While the direct polymerization of 2(1H)-pyridinone, 5-acetyl-3,4-dihydro- as a monomer is not extensively documented, related methodologies, such as solid-phase and liquid-phase synthesis, offer viable routes to oligomeric structures.

One notable approach involves the use of soluble polymers as supports for the synthesis of 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) derivatives. nih.gov This technique, a variation of liquid-phase organic synthesis (LPOS), allows for the construction of oligomeric chains in a controlled, stepwise manner. The process typically involves attaching an initial building block to a soluble polymer backbone, followed by sequential reactions to elongate the chain with 3,4-DHPo units. The polymeric support facilitates purification at each step, as the growing oligomer can be precipitated and washed, while unreacted reagents and byproducts remain in solution.

The synthesis of pyridine-containing polymers can present challenges, particularly when using transition metal catalysts. The basicity of the pyridine (B92270) nitrogen can lead to coordination with the metal center, which may inhibit or alter the course of polymerization. chemrxiv.org However, careful design of the monomer and selection of the polymerization technique can overcome these hurdles. For instance, ring-opening metathesis polymerization (ROMP) has been successfully employed for pyridinonorbornene monomers, suggesting that with appropriate functionalization, similar strategies could be adapted for 2(1H)-pyridinone, 5-acetyl-3,4-dihydro-. chemrxiv.org

The table below summarizes potential strategies for the synthesis of oligomeric structures containing 2(1H)-pyridinone, 5-acetyl-3,4-dihydro- units, based on established methods for related compounds.

| Synthesis Strategy | Description | Potential Advantages | Key Considerations |

| Liquid-Phase Organic Synthesis (LPOS) | Stepwise synthesis of oligomers on a soluble polymer support. nih.gov | Homogeneous reaction conditions, simplified purification by precipitation. | Requires a suitable linker to attach the initial unit to the polymer support. |

| Solid-Phase Organic Synthesis (SPOS) | Stepwise synthesis of oligomers on an insoluble solid support. nih.gov | High efficiency in purification, potential for automation. | Reaction kinetics can be slower, requires specialized equipment. |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of a strained cyclic olefin containing the pyridinone unit. chemrxiv.org | Controlled polymerization, potential for high molecular weight polymers. | Requires synthesis of a suitable functionalized monomer. |

Further research is needed to explore the direct polymerization of 2(1H)-pyridinone, 5-acetyl-3,4-dihydro- and to fully characterize the properties of the resulting polymeric and oligomeric materials.

Structure-Reactivity Relationships and Design Principles for Novel Derivatives

The 3,4-dihydro-2(1H)-pyridone core is a versatile scaffold for the synthesis of a wide range of more complex molecules. nih.gov The reactivity of this heterocyclic system is influenced by the interplay of its structural features, including the lactam functionality, the enamine-like double bond, and the substituents on the ring. Understanding these structure-reactivity relationships is crucial for the rational design of novel derivatives of 2(1H)-pyridinone, 5-acetyl-3,4-dihydro- with specific biological or chemical properties.

The 3,4-dihydro-2(1H)-pyridone moiety can serve as a key intermediate for the synthesis of various fused and substituted heterocyclic systems. For example, derivatives of 3,4-DHPo can be converted to aromatic pyridines or can be used to construct more complex structures like isoxazolo[5,4-b]pyridin-6(7H)-ones and Furo[3,4-b]-2(1H)-pyridones. nih.gov The reactivity of the 3,4-DHPo core allows for a range of chemical transformations, as detailed in the table below.

| Reaction Type | Reagents and Conditions | Product Type |

| Dehydrogenation | Photoinduced electron transfer (PET) sensitizers | 2-Pyridone derivatives nih.gov |

| Vilsmeier-Haack Reaction | Vilsmeier-Haack reagent | 6-chloro-5-formyl-1,4-dihydropyridine derivatives nih.gov |

| Cyclization | Hydroxylamine hydrochloride | Isoxazolo[5,4-b]pyridin-6(7H)-ones nih.gov |

The design of novel derivatives of 2(1H)-pyridinone, 5-acetyl-3,4-dihydro- is often guided by the principles of medicinal chemistry, where modifications to the core structure are made to enhance biological activity and selectivity. The substituents at various positions on the pyridinone ring play a critical role in determining the molecule's properties. For instance, in a series of related 3-amino-3,4-dihydro-2H-1-benzopyrans, substitutions at the 5-position with carboxylate esters, amides, and ketones were found to be important for high-affinity binding to the 5-HT1A receptor. nih.gov Similarly, the nature of the substituent on the nitrogen atom also influences biological activity. nih.gov

The following table outlines key design principles for novel derivatives of 2(1H)-pyridinone, 5-acetyl-3,4-dihydro-, based on structure-activity relationships observed in similar heterocyclic systems.

| Position of Substitution | Type of Substituent | Potential Impact on Properties |

| N1-position | Alkyl, Aryl, Acyl groups | Can influence solubility, metabolic stability, and receptor interactions. nih.gov |

| C3-position | Introduction of functional groups | Can serve as a point for further derivatization or interaction with biological targets. |

| C4-position | Aryl, Heteroaryl groups | Often crucial for biological activity, influencing binding affinity and selectivity. |

| C5-position (acetyl group) | Modification of the acetyl group | Can be converted to other functional groups to modulate electronic properties and hydrogen bonding capacity. |

Applications of 2 1h Pyridinone, 5 Acetyl 3,4 Dihydro in Non Biological Domains

Potential in Material Science (e.g., organic semiconductors, supramolecular assemblies, liquid crystals)

There is currently no significant research documented in scientific literature to suggest that 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has been investigated or utilized for applications in material science. Its properties related to organic semiconductors, the formation of supramolecular assemblies, or as a component in liquid crystals have not been a subject of published studies. The focus of research on this compound remains predominantly within the realm of synthetic organic chemistry.

Role as Ligands or Organocatalysts in Chemical Transformations

The molecular structure of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- contains potential donor atoms (oxygen and nitrogen) that could theoretically coordinate with metal centers, suggesting a potential for use as a ligand. However, a review of chemical literature does not reveal any studies where this compound has been specifically employed as a ligand for metal catalysts or as an organocatalyst in chemical transformations. Its application in catalysis is not a documented area of its utility.

Use as Building Blocks or Intermediates in the Synthesis of Complex Organic Molecules

The most well-documented application of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is its function as a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a ketone and a lactam, allows for a variety of chemical modifications, making it a valuable precursor for constructing more complex molecular architectures.

Specifically, it serves as a key starting material for the synthesis of various heterocyclic compounds. The acetyl group and the enamine-like reactivity of the pyridinone ring are key handles for further chemical reactions. For instance, it is a known precursor in the synthesis of certain active pharmaceutical ingredients (APIs). One notable synthetic route involves its use to create substituted piperidines, which are common structural motifs in many drug candidates.

Table 1: Synthetic Reactions Involving 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-

| Reactant | Reagent(s) | Product Type | Potential Application of Product |

|---|---|---|---|

| 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- | Various electrophiles/nucleophiles | Substituted Pyridinones | Pharmaceutical Scaffolds |

| 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- | Reducing agents (e.g., NaBH₄, H₂/Pd) | Substituted Piperidines | Agrochemicals, Pharmaceuticals |

This table is illustrative of the types of transformations the compound can undergo and is based on general principles of organic synthesis, as specific, non-proprietary synthetic pathways are often not detailed in publicly accessible literature.

Applications in Analytical Chemistry as Chromatographic Stationary Phases or Adsorbents

There is no evidence in the scientific literature to indicate that 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- has been used in the field of analytical chemistry as a component of chromatographic stationary phases or as a specialized adsorbent. Its utility is confined to its role as a synthetic reagent rather than an analytical tool.

Future Research Directions and Unexplored Avenues in 2 1h Pyridinone, 5 Acetyl 3,4 Dihydro Chemistry

Development of More Efficient, Selective, and Economical Synthetic Pathways

While multicomponent reactions are commonly used for synthesizing 3,4-dihydro-2(1H)-pyridone derivatives, there remains a significant need to develop more streamlined and efficient pathways specifically for 5-acetyl-3,4-dihydro-2(1H)-pyridinone. mdpi.comnih.gov Future research should focus on several key areas to enhance synthetic viability.

One primary goal is the development of novel catalytic systems. While various catalysts, including Brønsted acidic ionic liquids and silica (B1680970) sulfuric acid, have been employed for similar structures, research into catalysts that offer higher yields and selectivity for the target compound is crucial. nih.govnih.gov The exploration of stereoselective synthesis methods is another critical frontier. The stereocenter at the C-4 position of the pyridinone ring can be a determining factor in the biological activity of its derivatives, making the development of asymmetric synthesis routes highly valuable. nih.govnih.gov

Furthermore, improving the "greenness" and economy of the synthesis is paramount. This involves designing solvent-free reaction conditions, as demonstrated for other dihydropyridones, and utilizing energy-efficient activation methods like infrared irradiation. mdpi.com The ideal future synthesis would be a one-pot process that minimizes waste, reduces reaction times, and avoids harsh conditions, making the production of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- more cost-effective and environmentally benign. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Novel Catalysis | Higher yields, improved selectivity, milder conditions. | Development of bespoke catalysts (e.g., metal-organic frameworks, supported acids). nih.goviipseries.org |

| Asymmetric Synthesis | Access to specific enantiomers with distinct properties. | Chiral catalysts, enzymatic resolutions. nih.govnih.gov |

| Green Chemistry | Reduced environmental impact, lower costs, increased safety. | Solvent-free conditions, microwave or IR-assisted reactions, biodegradable catalysts. mdpi.com |

| One-Pot Procedures | Increased efficiency, reduced purification steps. | Tandem or cascade reactions combining multiple steps. nih.gov |

Deeper Mechanistic Understanding of Complex Rearrangements and Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- is essential for optimizing synthetic protocols and predicting its chemical behavior. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Investigating the mechanism of multicomponent reactions to form the dihydropyridone ring can reveal rate-determining steps and key intermediates, offering insights into how to control selectivity and improve yields. nih.govnih.gov Furthermore, the reactivity of the acetyl group at the 5-position and the enone-like system within the ring presents opportunities for various transformations. Future studies should explore the potential for skeletal editing, a challenging but powerful method for precisely altering ring structures by cleaving robust internal bonds. sciencedaily.com Understanding the conditions that favor specific rearrangements or functionalization pathways is critical for harnessing this compound as a versatile synthetic intermediate. nih.gov

Advanced Computational Design and Prediction of Novel Derivatives with Desired Properties

Computational chemistry offers powerful tools to accelerate the discovery of novel derivatives of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- with tailored properties. Future research in this area should leverage advanced computational methods to guide synthetic efforts, saving time and resources. mdpi.com

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and reactivity of the molecule, helping to predict sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov This information is invaluable for designing new reactions and functionalization strategies. Molecular dynamics (MD) simulations can be used to study the compound's interactions with solvents or other molecules, which is particularly relevant for material science applications. mdpi.com

By computationally screening virtual libraries of derivatives, researchers can predict key properties such as electronic behavior, solubility, and thermal stability before committing to laboratory synthesis. nih.govarxiv.org This in silico approach allows for the rational design of molecules with specific characteristics, whether for use in organic electronics, polymers, or other advanced materials. nih.gov

Table 2: Computational Approaches for Derivative Design

| Computational Method | Application in Pyridinone Research | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate structure-property relationships, predict reactivity. nih.govnih.gov | Electronic structure, molecular electrostatic potential, bond dissociation energies. mdpi.com |

| Molecular Docking | (Primarily for biological targets) Ascertain interaction modes. nih.gov | Binding affinity, interaction patterns. |

| Molecular Dynamics (MD) Simulations | Study dynamic behavior and interactions with environment (e.g., solvents, polymers). mdpi.com | Conformational stability, interaction energies, solubility parameters. mdpi.com |

| Quantitative Structure-Property Relationship (QSPR) | Develop mathematical models linking structure to physical or chemical properties. arxiv.org | Solubility, thermal stability, electronic properties. |

Expansion into Emerging Areas of Chemical Research

To overcome the limitations of traditional batch synthesis, future research should focus on applying emerging technologies to the production and modification of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-.

Flow Chemistry: Continuous flow microreactor systems offer superior control over reaction parameters like temperature and residence time, leading to higher yields and improved safety. researchgate.netorganic-chemistry.org This technology is highly scalable, making it suitable for industrial production. nih.gov Applying flow chemistry to the synthesis of pyridinone derivatives could enable more efficient and reproducible manufacturing processes. uc.pt

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, allowing for the formation of complex bonds under mild conditions. researchgate.netrsc.org This methodology could be used to develop novel C-H functionalization or cross-coupling reactions involving the pyridinone scaffold, providing access to derivatives that are difficult to obtain through traditional thermal methods. gianettigroup.com

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and energy-efficient alternative to conventional methods. acs.orgnih.gov Exploring mechanochemical routes for the synthesis of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- could lead to greener and more sustainable production processes. acs.org

Exploration of New Non-Biological Applications and Material Science Innovations

The unique structural and electronic features of the pyridinone scaffold make it an attractive candidate for applications beyond its traditional use in medicinal chemistry. iipseries.org Future research should actively explore the potential of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- in material science.

The incorporation of fluorinated pyridine (B92270) moieties has been shown to enhance the thermal and chemical resistance of materials, making them suitable for high-performance polymers and organic electronics. nbinno.com The functional groups on 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- could be modified to create novel monomers for polymerization or functional additives for specialized coatings. Its coordination chemistry could also be explored for the development of metal-organic frameworks (MOFs) or other functional materials for sensing or catalysis. iipseries.org Furthermore, the interaction of pyridine derivatives with surfaces like gold suggests potential applications in nanotechnology and molecular assemblies. researchgate.netacs.org

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research. arxiv.org Integrating these tools into the study of 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- represents a significant avenue for future exploration.

Q & A

What are the most efficient synthetic routes for 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- under laboratory conditions?

Basic Research Question

A one-pot three-component condensation reaction using benzaldehyde, ethyl 3-oxobutanoate, and urea in the presence of a magnetically recoverable nanoferro-spinel catalyst has demonstrated 70% yield improvements. This method avoids harmful solvents and enables catalyst recycling via magnetic separation . For traditional approaches, refluxing anthranilamide with substituted ketones in 2,2,2-trifluoroethanol can yield dihydro-pyridinone derivatives, though optimization of stoichiometry and temperature is critical .

How can reaction conditions be optimized to address contradictory yield data in dihydro-pyridinone synthesis?

Advanced Research Question

Contradictions in yield data often arise from solvent polarity, catalyst loading, and reaction time. For example, trifluoroethanol (polar aprotic solvent) enhances cyclization efficiency compared to ethanol , while nanoferro-spinel catalysts reduce side reactions by providing a high surface area for regioselective interactions . Systematic Design of Experiments (DoE) frameworks, varying parameters like temperature (80–120°C) and catalyst concentration (5–15 mol%), are recommended to identify optimal conditions.

What spectroscopic techniques are essential for characterizing 2(1H)-Pyridinone derivatives?

Basic Research Question

Key techniques include:

- NMR : H and C NMR resolve substituent positioning on the pyridinone ring (e.g., acetyl group at C5).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO requires m/z 155.0582) .

- IR : Stretching frequencies for carbonyl (1650–1750 cm) and NH (3200–3400 cm) groups validate structural motifs.

How can researchers resolve discrepancies in spectral data for dihydro-pyridinone derivatives?

Advanced Research Question

Contradictions in H NMR splitting patterns may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyridinones can shift proton signals. Using deuterated DMSO or CDCl stabilizes specific tautomers, while 2D NMR (COSY, HSQC) clarifies coupling relationships . Computational modeling (DFT) of expected spectra can also validate experimental data .

What are the dominant reaction pathways for modifying the 5-acetyl group?

Advanced Research Question

The acetyl group at C5 undergoes nucleophilic substitution or condensation. For example:

- Reduction : NaBH selectively reduces the ketone to a secondary alcohol.

- Grignard Addition : Organomagnesium reagents form tertiary alcohols.

- Condensation : Hydrazine forms hydrazones for heterocyclic derivatization .

Monitoring reaction progress via TLC (ethyl acetate/hexane) and isolating intermediates under inert atmospheres prevents oxidation.

How is 2(1H)-Pyridinone, 5-acetyl-3,4-dihydro- utilized in drug discovery?

Advanced Research Question